3-(4-Tert-butyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . It also contains a phenyl group (a ring of 6 carbon atoms, often represented as C6H5) with a tert-butyl group attached (a central carbon atom attached to three methyl groups and one other atom), and a carboxylic acid ester group .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a piperazine ring, with the phenyl-tert-butyl group and the carboxylic acid tert-butyl ester attached at different positions on the ring .Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring . The phenyl and ester groups may also be involved in reactions, particularly if conditions cause the ester group to hydrolyze .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing derivatives of piperazine, including tert-butyl esters. For example, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its in vitro antibacterial and anthelmintic activity, finding moderate anthelmintic activity (Sanjeevarayappa et al., 2015). This compound was characterized using various spectroscopic methods and X-ray diffraction studies, providing insights into its structure and potential biological applications.
Biological Evaluation
The biological activities of piperazine derivatives have also been explored. Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and characterized them using spectroscopic studies and single crystal X-ray diffraction analysis. They found these compounds to be moderately active against several microorganisms, indicating potential antimicrobial properties (Kulkarni et al., 2016).
Molecular Structure Analysis
Another aspect of research involves detailed analysis of the molecular structure of piperazine derivatives. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, providing valuable information on bond lengths, angles, and configurations, which is crucial for understanding the chemical and physical properties of these compounds (Mamat et al., 2012).
Antimicrobial and Larvicidal Activities
Research into the antimicrobial and larvicidal activities of piperazine derivatives has yielded promising results. Kumara et al. (2015) prepared a series of novel triazinone derivatives and evaluated their antimicrobial properties against certain bacterial and fungal pathogens, as well as their mosquito larvicidal activity, demonstrating the potential of these compounds in addressing health and environmental concerns (Kumara et al., 2015).
Mechanism of Action
Mode of Action
It’s possible that it may interact with its targets through a variety of mechanisms, such as binding to receptors, inhibiting enzymes, or modulating cellular processes . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. It’s possible that it may influence a variety of pathways depending on its targets. For example, if it targets enzymes, it could affect metabolic pathways. If it targets receptors, it could influence signal transduction pathways
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action. They could range from changes in gene expression and cellular metabolism to alterations in cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-(4-tert-butylphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-18(2,3)15-9-7-14(8-10-15)16-13-21(12-11-20-16)17(22)23-19(4,5)6/h7-10,16,20H,11-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWWHBLNPHYESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CN(CCN2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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